rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride
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Overview
Description
rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride: is a deuterated analogue of rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride. It is primarily used as an impurity reference standard in the analysis of Acebutolol, a cardioselective β-adrenergic blocker. The compound has a molecular formula of C20H27D5N2O4.HCl and a molecular weight of 405.97.
Preparation Methods
The synthesis of rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride involves multiple steps, starting from the parent compound AcebutololSpecific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for the analysis of Acebutolol and its impurities.
Biology: It is used in metabolic studies to trace the pathways and interactions of Acebutolol in biological systems.
Medicine: It aids in the development and testing of new β-adrenergic blockers and related compounds.
Industry: It is used in the quality control and assurance processes for the production of Acebutolol and its derivatives.
Mechanism of Action
The mechanism of action of rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is similar to that of Acebutolol. It exerts its effects by blocking β-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure.
Comparison with Similar Compounds
rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:
rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride: The non-deuterated analogue.
Acebutolol Hydrochloride: The parent compound, a cardioselective β-adrenergic blocker.
Acebutolol Impurity K: Another impurity reference standard used in the analysis of Acebutolol.
These compounds share similar chemical structures and properties but differ in their specific applications and analytical uses.
Properties
IUPAC Name |
N-[3-butanoyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-5-7-18(24)17-11-15(22-20(25)8-6-2)9-10-19(17)26-13-16(23)12-21-14(3)4;/h9-11,14,16,21,23H,5-8,12-13H2,1-4H3,(H,22,25);1H/i12D2,13D2,16D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQLJJJTTFSZOV-SWNQEQABSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)NC(=O)CCC)OCC(CNC(C)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)CCC)O)NC(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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